molecular formula C12H18FN B13256213 [(3-Fluorophenyl)methyl](3-methylbutyl)amine

[(3-Fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13256213
M. Wt: 195.28 g/mol
InChI Key: WOQMCZVCNPBKMR-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluorine atom at the third position and the amine group is attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methylamine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with 3-methylbutylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Fluorophenyl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenylmethylamines.

Scientific Research Applications

(3-Fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

(3-Fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom may alter the compound’s reactivity and binding properties.

    (3-Bromophenyl)methylamine: Similar structure but with a bromine atom. Bromine’s larger size and different electronic properties can affect the compound’s behavior.

    (3-Methylphenyl)methylamine: Similar structure but with a methyl group. The absence of a halogen atom can lead to different reactivity and interactions.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18FN/c1-10(2)6-7-14-9-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

WOQMCZVCNPBKMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)F

Origin of Product

United States

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